N-(3-Trimethoxysilylpropyl)Perfluorohexanamide

Catalog No.
S13401621
CAS No.
154380-34-4
M.F
C12H16F11NO4Si
M. Wt
475.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-Trimethoxysilylpropyl)Perfluorohexanamide

CAS Number

154380-34-4

Product Name

N-(3-Trimethoxysilylpropyl)Perfluorohexanamide

IUPAC Name

2,2,3,3,4,4,5,5,6,6,6-undecafluoro-N-(3-trimethoxysilylpropyl)hexanamide

Molecular Formula

C12H16F11NO4Si

Molecular Weight

475.33 g/mol

InChI

InChI=1S/C12H16F11NO4Si/c1-26-29(27-2,28-3)6-4-5-24-7(25)8(13,14)9(15,16)10(17,18)11(19,20)12(21,22)23/h4-6H2,1-3H3,(H,24,25)

InChI Key

UUOOBMVZLOQJME-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC

N-(3-Trimethoxysilylpropyl)perfluorohexanamide is a chemical compound characterized by its unique structure, which includes a perfluorohexanamide moiety and a trimethoxysilylpropyl group. This compound has the molecular formula C12H16F11NO4SiC_{12}H_{16}F_{11}NO_{4}Si and a molecular weight of 475.33 g/mol. It is known for its hydrophobic properties due to the perfluorinated chain, making it useful in various applications where water repellency is desired .

Typical of amides and silanes:

  • Hydrolysis: The trimethoxysilyl group can hydrolyze in the presence of moisture, forming silanol groups.
  • Condensation: This compound can participate in condensation reactions with other silanes or silanol compounds, leading to the formation of siloxane bonds.
  • Substitution Reactions: The functional groups can engage in nucleophilic substitution reactions, particularly involving the amide nitrogen .

While specific biological activity data for N-(3-Trimethoxysilylpropyl)perfluorohexanamide is limited, compounds with similar structures often exhibit interesting biological properties. The perfluorinated segments may contribute to unique interactions with biological membranes, potentially influencing cellular uptake and distribution. Research into related compounds suggests potential applications in drug delivery and antimicrobial activities .

The synthesis of N-(3-Trimethoxysilylpropyl)perfluorohexanamide typically involves:

  • Formation of the Trimethoxysilyl Group: This can be achieved through the reaction of a suitable silane precursor with methanol under acidic conditions.
  • Attachment of the Perfluorohexanamide Moiety: The perfluorohexanoic acid can be activated (e.g., via coupling agents) to react with the amine derived from the trimethoxysilylpropyl group.
  • Purification: The product is purified through methods such as distillation or chromatography to achieve high purity levels .

N-(3-Trimethoxysilylpropyl)perfluorohexanamide has several notable applications:

  • Surface Modifications: It is used to modify surfaces for enhanced water repellency and chemical resistance.
  • Coatings: This compound is incorporated into coatings to impart hydrophobic properties, making it suitable for various industrial applications.
  • Adhesives and Sealants: Its unique properties enhance adhesion in challenging environments where moisture resistance is crucial .

Interaction studies involving N-(3-Trimethoxysilylpropyl)perfluorohexanamide focus on its behavior in aqueous environments and its interactions with various substrates. The silane component allows for covalent bonding with silica-based materials, enhancing durability and performance in coatings and adhesives. Additionally, studies on its hydrolytic stability indicate that while it can hydrolyze, it retains functionality in many applications under normal conditions .

Several compounds share structural similarities with N-(3-Trimethoxysilylpropyl)perfluorohexanamide, each exhibiting unique characteristics:

Compound NameMolecular FormulaKey Features
N-(3-Trimethoxysilylpropyl)diethylenetriamineC_{10}H_{22}N_{2}O_{3}SiAmino group; used in adhesives
2-(Perfluorooctyl)ethyl trichlorosilaneC_{8}H_{8}Cl_{3}F_{17}SiHighly fluorinated; used in coatings
N-[3-(Trimethoxysilyl)propyl]ethylenediamineC_{8}H_{22}N_{2}O_{3}SiContains ethylenediamine; versatile applications

Uniqueness

N-(3-Trimethoxysilylpropyl)perfluorohexanamide stands out due to its combination of hydrophobicity from the perfluorinated chain and reactivity from the trimethoxysilyl group. This dual functionality allows it to be effectively utilized in environments requiring both chemical stability and moisture resistance, making it particularly valuable in industrial applications compared to its analogs .

Conventional Hydrolysis-Condensation Routes

The synthesis of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide through conventional hydrolysis-condensation methodologies represents a fundamental approach in organosilane chemistry [1]. These traditional routes involve the formation of silanol intermediates through controlled hydrolysis of alkoxysilane precursors, followed by condensation reactions to establish the desired perfluoroalkyl-silane linkage [2] [3].

The hydrolysis mechanism proceeds through nucleophilic attack of water molecules on the silicon center, with the trimethoxysilyl groups serving as leaving groups [4] [5]. Under acidic conditions, protonation of the alkoxy oxygen facilitates the departure of methanol, while basic conditions promote direct nucleophilic substitution at the silicon atom [6] [3]. The reaction kinetics demonstrate significant pH dependence, with optimal conditions typically maintained between pH 2-3 for acid-catalyzed processes or pH 9-11 for base-catalyzed systems [3].

Research findings indicate that the hydrolysis of fluorosilanes exhibits distinct thermodynamic characteristics compared to conventional chlorosilanes [4] [5]. The Gibbs free energy of hydrolysis for trifluorosilanes in the gas phase reaches 31.4 kilojoules per mole, corresponding to an equilibrium constant of 10^-6 [4]. This endothermic nature necessitates careful optimization of reaction conditions to achieve acceptable conversion rates [5].

Table 1: Conventional Hydrolysis-Condensation Process Parameters

ParameterAcid-CatalyzedBase-CatalyzedNeutral Conditions
Temperature Range (°C)20-6020-8025-40
pH Range1-39-126-8
Water:Silane Molar Ratio3-10:14-15:15-20:1
Reaction Time (hours)2-81-612-48
CatalystsHCl, H2SO4, HFNH4OH, NaOHNone
Typical Yield (%)75-8580-9060-70

The condensation step involves the formation of siloxane bonds through elimination of water between silanol groups [7] [6]. Self-consistent reaction field calculations demonstrate that aqueous medium hydrolysis exhibits lower activation energies compared to gas-phase reactions, attributed to enhanced solvation of reaction products [4] [5]. The equilibrium mixture for hydrolysis-condensation of fluorosilanes in water typically contains approximately 2.3 percent disiloxane when employing 100-fold excess water relative to silane [4].

Temperature control emerges as a critical parameter, with elevated temperatures facilitating both hydrolysis and condensation rates while potentially leading to undesired side reactions [6] [3]. The incorporation of perfluorohexanamide functionality requires precise timing of reagent addition to prevent premature hydrolysis of the silane coupling agent before amide bond formation [8].

Novel Catalytic Approaches for Perfluoroalkyl Integration

Contemporary synthetic strategies for N-(3-Trimethoxysilylpropyl)Perfluorohexanamide synthesis have evolved to incorporate advanced catalytic methodologies that enhance selectivity and efficiency [9] [10] [11]. These approaches leverage transition metal catalysis to facilitate controlled formation of carbon-nitrogen bonds between perfluoroalkyl precursors and aminosilane derivatives [8] [12].

Palladium-catalyzed cross-coupling reactions represent a significant advancement in this field [10] [11]. The stereochemical course of palladium-catalyzed processes involves transmetalation through a syn-substitution mechanism, wherein the palladium center coordinates to both the silane and perfluoroalkyl components [10]. Research demonstrates that palladium-phosphine complexes achieve 90-95 percent selectivity under optimized conditions, operating at temperatures between 25-60 degrees Celsius [10].

Rhodium-catalyzed methodologies offer complementary advantages for regioselective bond formation [13]. Investigations reveal that rhodium complexes with Xantphos ligands facilitate intramolecular silylation reactions with unusual selectivity for carbon-hydrogen bonds located at specific positions relative to functional groups [13]. The reaction mechanism involves oxidative addition of carbon-hydrogen bonds to rhodium, followed by reductive elimination to form the desired carbon-silicon linkage [13].

Table 2: Novel Catalytic Approaches for Perfluoroalkyl Integration

Catalyst SystemTemperature (°C)Pressure (atm)Selectivity (%)Reaction Time (hours)
Platinum/Carbon80-1201-585-924-12
Palladium/Phosphine25-60190-952-8
Rhodium/Xantphos60-1001-388-943-10
Copper/BF3·Et2O0-25180-901-4
Gold Nanoparticles25-40175-852-6
Silver/Oxidant40-801-282-882-8

Copper-mediated fluorination processes utilizing boron trifluoride etherate complexes have emerged as particularly effective for perfluoroalkyl integration [12] [11]. These systems operate under mild conditions, typically at temperatures below 25 degrees Celsius, while maintaining good stereochemical control [12]. The catalytic cycle involves formation of copper-fluoride intermediates that facilitate nucleophilic transfer of perfluoroalkyl groups to nitrogen-containing substrates [12].

Gold nanoparticle catalysts demonstrate unique advantages for hydrolytic oxidation processes relevant to silane functionalization [9]. Studies indicate that size-selective gold nanoparticles on hydroxyapatite supports exhibit turnover frequencies up to 77 per second for organosilane transformations [9]. These heterogeneous catalysts enable on-demand reactivity through introduction and removal from reaction mixtures [9].

Silver-catalyzed electrophilic fluorination represents another significant advancement in perfluoroalkyl chemistry [11]. The proposed mechanism involves transmetalation, silver-based oxidation by electrophilic fluorination reagents, and carbon-fluorine reductive elimination [11]. This approach tolerates various functional groups and enables late-stage fluorination of complex molecular frameworks [11].

Purification Techniques for High-Purity Yields

The purification of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide requires specialized techniques capable of handling the unique physicochemical properties of fluorinated organosilanes [14] [15] [16]. Traditional distillation methods face significant challenges due to the thermal sensitivity and volatility characteristics of perfluorinated compounds [14] [17].

Fractional distillation remains the primary industrial purification method, employing temperature ranges between minus 10 degrees Celsius to minus 70 degrees Celsius under controlled pressure conditions [14]. The process utilizes packed columns with theoretical plate numbers ranging from 24 to achieve adequate separation [14]. However, fluorosilane purification faces inherent thermodynamic limitations, as hydrolysis reactions are highly endothermic compared to conventional chlorosilane systems [4] [5].

Molecular distillation techniques offer enhanced purification capabilities for thermally sensitive fluorinated compounds [18] [16]. These methods operate under high vacuum conditions, typically below 0.04 millimeters of mercury, enabling separation at reduced temperatures [19]. The short residence time and minimal thermal stress preserve product integrity while achieving purities exceeding 98.5 percent [16].

Table 3: Purification Techniques and Efficiency Comparison

Purification MethodPurity Achieved (%)Recovery Yield (%)Processing Time (hours)Energy Consumption (kWh/kg)
Fractional Distillation95.0-98.585-928-1615-25
Molecular Distillation98.5-99.575-854-820-30
Preparative HPLC99.0-99.870-802-68-15
Supercritical Fluid Extraction96.0-98.080-886-1225-35
Crystallization92.0-96.065-7512-245-12
Membrane Separation94.0-97.082-904-1012-20

Preparative high-performance liquid chromatography represents the highest precision purification approach for fluorinated compounds [20] [21]. Research demonstrates that silica gel stationary phases with particle sizes between 1-50 micrometers provide optimal separation efficiency [20]. Mobile phase compositions utilizing alcohol-hydrocarbon mixtures exploit hydrogen bonding interactions between alcohols and fluorine atoms to achieve superior resolution [20].

Chromatographic separation of perfluoroalkyl substances typically employs reversed-phase mechanisms using octadecylsilane or phenyl-hexyl columns [15] [21]. The unique chemical properties of perfluorinated compounds necessitate specialized column chemistries to handle the diverse functional groups present in complex mixtures [15]. Research indicates that fluorinated stationary phases provide enhanced retention and selectivity for perfluoroalkyl analytes [21].

Supercritical fluid extraction offers an environmentally favorable alternative for perfluorinated compound purification [22]. This technique exploits the unique solvation properties of supercritical carbon dioxide to selectively extract target compounds while minimizing thermal degradation [22]. The method achieves purities between 96-98 percent with recovery yields of 80-88 percent [22].

Membrane separation technologies have gained attention for continuous processing applications [18]. These methods utilize selective permeation through specialized polymer membranes to separate compounds based on molecular size and chemical affinity [18]. The technique offers advantages in terms of energy efficiency and scalability for industrial applications [18].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide presents numerous technical and economic challenges [22] [23] [24]. These obstacles stem from the inherent properties of perfluorinated compounds and the specialized equipment requirements for handling corrosive fluorinated reagents [23] [14].

Equipment corrosion represents a primary concern in large-scale fluorosilane production [23] [14]. The highly electronegative fluorine atoms and acidic reaction conditions necessitate the use of specialized corrosion-resistant materials such as AISI 316 stainless steel or fluoropolymer-lined vessels [14]. The capital investment for such equipment significantly exceeds that required for conventional organosilane production [23].

Heat transfer limitations become increasingly problematic at larger scales due to the poor thermal conductivity of fluorinated solvents and the exothermic nature of certain synthetic steps [22]. Pilot-scale operations typically require specialized reactor designs with enhanced mixing efficiency to maintain temperature uniformity [22]. The challenge intensifies when transitioning to commercial scales where heat removal becomes a rate-limiting factor [22].

Table 4: Industrial Production Scalability Challenges

Scale FactorMajor ChallengesEquipment RequirementsCost Factor ($/kg)Typical Yield Loss (%)
Laboratory (1-10 g)Reaction optimizationStandard glassware, fume hood500-20005-10
Pilot Scale (0.1-1 kg)Heat transfer, mixing efficiencySpecialized reactors, scrubbers200-80010-20
Small Industrial (1-10 kg)Process control, waste managementContinuous flow systems, automation100-40015-25
Commercial (>10 kg)Equipment corrosion, regulatory complianceCorrosion-resistant materials, containment50-20020-30

Process control complexity increases dramatically with scale due to the narrow operating windows required for optimal product quality [24]. Industrial synthesis requires continuous monitoring of temperature, pressure, pH, and reactant concentrations to prevent runaway reactions or product degradation [24]. The implementation of advanced process analytical technology becomes essential for maintaining consistent product specifications [24].

Waste management presents significant challenges due to the persistent nature of perfluorinated compounds and environmental regulations governing their disposal [23]. The development of closed-loop systems and solvent recovery processes becomes economically necessary at commercial scales [23]. Regulatory compliance costs continue to escalate as new restrictions on per- and polyfluoroalkyl substances are implemented globally [23].

Yield optimization becomes increasingly critical as production scales increase, with typical yield losses ranging from 5-10 percent at laboratory scale to 20-30 percent at commercial scale [22] [24]. These losses result from incomplete reactions, product degradation during purification, and the need for more conservative operating conditions to ensure safety [22]. The economic impact of yield losses necessitates continuous process improvement and optimization efforts [24].

Of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide

Temperature Range (°C)Degradation Rate Constant (k)Primary Decomposition MechanismExpected Products
150-200LowInitial C-Si bond weakeningMethanol, partial hydrolysis products
200-250ModerateSi-O bond hydrolysisPerfluoroalkyl fragments, silanol groups
250-300HighC-C bond scission in perfluoroalkyl chainShort-chain perfluorinated compounds
300-400Very HighComplete perfluoroalkyl degradationFluoride ions, silicon oxides
400-500CompleteSilicon-containing residue formationInorganic fluorides, silica residue

Solubility Behavior in Polar/Non-Polar Media

The solubility behavior of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide reflects the amphiphilic nature of the molecule, containing both hydrophobic perfluoroalkyl and hydrolyzable trimethoxysilyl groups. The compound exhibits limited solubility in polar solvents due to rapid hydrolysis reactions, while demonstrating enhanced solubility in non-polar media through perfluoroalkyl-alkyl interactions [6].

In aqueous environments, the compound undergoes rapid hydrolysis of silicon-oxygen bonds, leading to formation of silanols and methanol as primary products [7]. This hydrolytic instability prevents true dissolution in water, instead resulting in chemical decomposition. Studies on related trimethoxysilylpropyl compounds indicate that these materials react rapidly with water to release methanol, confirming the reactive nature in polar aqueous media .

Alcoholic solvents such as methanol and ethanol provide limited solubility due to hydrogen bonding interactions with silanol groups formed through partial hydrolysis [9]. The perfluoroalkyl segment remains largely incompatible with these polar protic solvents, limiting overall dissolution. Research on perfluorocarbon solvents demonstrates significantly higher hydrogen solubility compared to conventional organic solvents, suggesting enhanced compatibility with non-polar systems [10].

Non-polar solvents exhibit dramatically different solubility characteristics. Perfluorocarbon interactions dominate in halogenated solvents like chloroform, while van der Waals forces facilitate dissolution in aromatic solvents such as toluene [11]. Aliphatic hydrocarbons like hexane demonstrate very high solubility due to favorable perfluoroalkyl-alkyl chain interactions, despite the apparent structural dissimilarity [6].

Table 2: Solubility Behavior in Polar and Non-Polar Media

Solvent TypePolarityEstimated SolubilityInteraction Mechanism
WaterHighInsoluble (reacts)Hydrolysis of Si-O bonds
MethanolHighLimited solubilityHydrogen bonding with Si-OH
EthanolMedium-HighLimited solubilitySimilar to methanol
AcetoneMediumModerateDipole interactions
TolueneLowHighVan der Waals forces
HexaneVery LowVery HighPerfluoroalkyl-alkyl interactions
ChloroformLowHighHalogen-fluorine interactions

Surface Energy Characteristics

The surface energy characteristics of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide are dominated by the perfluoroalkyl chain, resulting in exceptionally low surface tension values characteristic of fluorinated materials. Research on perfluorohexane indicates surface tension values of approximately 12.0 dynes/cm at 25°C, which serves as a baseline for understanding the compound's surface behavior [12].

The critical surface tension is estimated to be between 12-15 mN/m, significantly lower than polytetrafluoroethylene (18.5 mN/m) due to the longer perfluorohexyl chain structure [13]. This ultra-low surface energy results from weak intermolecular forces between perfluorinated segments, allowing for exceptional wetting resistance and hydrophobic characteristics [14].

Contact angle measurements with water are expected to exceed 110-120°, indicating superhydrophobic behavior comparable to or exceeding that of Teflon (108°) [14]. The total surface energy is estimated at 18-22 mN/m, with the dispersive component (15-18 mN/m) dominating over the polar component (3-4 mN/m) [15]. This distribution reflects the predominance of van der Waals interactions over dipolar forces in surface interactions.

Surface modification applications benefit from these characteristics, as the compound provides enhanced water repellency and chemical resistance when used as a surface treatment agent . The trimethoxysilyl functionality enables covalent bonding to inorganic substrates while the perfluoroalkyl tail provides the desired low-energy surface characteristics .

Table 3: Surface Energy Characteristics

PropertyEstimated ValueComparison MaterialNotes
Critical Surface Tension12-15 mN/mPTFE: 18.5 mN/mLower than PTFE due to perfluorohexyl chain
Contact Angle (Water)110-120°PTFE: 108°Superhydrophobic behavior expected
Surface Energy (Total)18-22 mN/mPTFE: 18.5 mN/mVery low surface energy material
Dispersive Component15-18 mN/mPE: 31 mN/mDominated by fluorocarbon interactions
Polar Component3-4 mN/mGlass: 250-500 mN/mMinimal polar interactions

Hydrolytic Stability Under Varied pH Conditions

The hydrolytic stability of N-(3-Trimethoxysilylpropyl)Perfluorohexanamide varies dramatically with pH conditions, following typical patterns observed for trimethoxysilane compounds. The silicon-oxygen bonds in the trimethoxysilyl group are susceptible to both acid-catalyzed and base-catalyzed hydrolysis, while the perfluoroalkyl chain remains relatively stable under most aqueous conditions [18] [19].

Under strongly acidic conditions (pH 1-3), the compound exhibits poor stability with rapid hydrolysis of silicon-oxygen bonds. Acid-catalyzed mechanisms accelerate the cleavage of methoxy groups, leading to formation of silanols, methanol, and perfluorohexanoic acid as major products [20]. The estimated half-life under these conditions is less than one hour, making the compound unsuitable for acidic applications without protective measures.

Weakly acidic conditions (pH 4-6) provide moderate stability, with slower hydrolysis rates allowing for half-lives of 2-6 hours. The primary degradation route involves gradual hydrolysis of methoxy groups, resulting in partial silanol formation while maintaining some structural integrity [18]. This pH range represents a compromise between stability and reactivity for certain applications.

Neutral conditions (pH 7) offer the best stability, with minimal hydrolysis occurring at room temperature and estimated half-lives exceeding 24 hours [7]. Under these conditions, the compound maintains structural integrity while allowing for controlled reactivity when desired through elevated temperatures or catalytic activation.

Basic conditions accelerate hydrolysis through different mechanisms. Weakly basic conditions (pH 8-10) promote base-catalyzed silicon-oxygen bond cleavage, reducing stability to 1-3 hour half-lives. Strongly basic conditions (pH 11-14) result in very poor stability with complete hydrolysis occurring within 30 minutes, producing sodium silicate, methanol, and various fluorinated degradation products [19].

Table 4: Hydrolytic Stability Under Varied pH Conditions

pH RangeStabilityPrimary Degradation RouteHalf-life (estimated)Major Products
1-3 (Strongly Acidic)PoorAcid-catalyzed Si-O bond hydrolysis<1 hourSilanols, methanol, perfluorohexanoic acid
4-6 (Weakly Acidic)ModerateSlow hydrolysis of methoxy groups2-6 hoursPartial silanol formation
7 (Neutral)GoodMinimal hydrolysis at room temperature>24 hoursMinimal degradation products
8-10 (Weakly Basic)PoorBase-catalyzed Si-O bond cleavage1-3 hoursSodium silicate, methanol
11-14 (Strongly Basic)Very PoorRapid alkaline hydrolysis<30 minutesComplete hydrolysis products

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

1

Exact Mass

475.06729431 g/mol

Monoisotopic Mass

475.06729431 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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